4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid
Description
Properties
CAS No. |
172798-49-1 |
|---|---|
Molecular Formula |
C15H18N2O4 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
4-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]butanoic acid |
InChI |
InChI=1S/C15H18N2O4/c1-11(18)17-13(10-12-6-3-2-4-7-12)15(21)16-9-5-8-14(19)20/h2-4,6-7,10H,5,8-9H2,1H3,(H,16,21)(H,17,18)(H,19,20)/b13-10- |
InChI Key |
PAMUSRDIXABYTA-RAXLEYEMSA-N |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NCCCC(=O)O |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Acetylation of Benzylamine Derivatives
Benzylamine derivatives are acetylated using acetic anhydride in tetrahydrofuran (THF) at 0–5°C, achieving >95% yield. Critical parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes hydrolysis |
| Solvent | THF | Enhances solubility |
| Molar Ratio (Ac₂O:Amine) | 1.2:1 | Completes reaction |
Claisen-Schmidt Condensation
The acetylated amine undergoes base-catalyzed condensation with acetophenone derivatives to form the α,β-unsaturated ketone:
Optimization Data :
Conjugation with γ-Aminobutyric Acid
The enone’s electrophilic β-carbon undergoes Michael addition with GABA’s primary amine, followed by oxidation to stabilize the adduct.
Michael Addition Mechanism
In anhydrous DMF at pH 8–9, GABA attacks the β-carbon of the α,β-unsaturated ketone:
Reaction Conditions :
Oxidative Workup
Crude product is treated with hydrogen peroxide (3% v/v) to oxidize any secondary amines, improving purity to >98%.
Alternative Industrial-Scale Routes
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction time for the condensation step:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 8 hours | 45 minutes |
| Yield | 78% | 85% |
| Purity | 95% | 99% |
Enzymatic Coupling
Lipase B from Candida antarctica catalyzes the amide bond formation between the enone acid chloride and GABA in ionic liquids:
Characterization and Quality Control
Critical analytical data for batch validation:
HPLC Parameters :
-
Column: C18, 5 μm
-
Mobile Phase: 60:40 Acetonitrile/0.1% H₃PO₄
-
Retention Time: 6.8 ± 0.2 min
Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions
4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetylamino and phenyl groups can participate in substitution reactions, where specific atoms or groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups attached to the original molecular framework.
Scientific Research Applications
Neuroprotective Applications
One of the prominent applications of this compound is in the prevention and treatment of neurodegenerative diseases . Research indicates that derivatives of this compound exhibit inhibitory activity against enzymes such as kynureninase and kynurenine-3-hydroxylase, which are involved in the kynurenine metabolic pathway. Inhibition of these enzymes can reduce the production of neurotoxic metabolites associated with conditions like Alzheimer's disease, Huntington's chorea, and Parkinson's disease .
Case Study: Kynurenine Pathway Inhibition
In a study examining the effects of related compounds on kynurenine pathway enzymes, it was found that certain derivatives significantly inhibited kynureninase activity in rat liver homogenates. For instance, compounds tested showed up to 96% inhibition at specific concentrations, highlighting their potential as therapeutic agents for neurodegenerative disorders .
Anti-inflammatory Properties
Another application of 4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid is its anti-inflammatory effects . Similar compounds have been shown to inhibit peptidylglycine alpha-amidating monooxygenase, an enzyme linked to inflammation. This inhibition can lead to a reduction in inflammatory markers and may provide therapeutic benefits in conditions characterized by chronic inflammation .
Cancer Research
The compound also shows promise in cancer research , particularly against specific types of tumors. Preliminary studies suggest that it may inhibit the growth of ras-mutated epithelial and lung carcinoma cells. The mechanism appears to involve modulation of histone acetylation levels through inhibition of histone deacetylase enzymes .
Data Table: Inhibitory Effects on Cancer Cells
| Compound | Cell Type | Inhibition (%) |
|---|---|---|
| PBA | Lung Carcinoma | 70% |
| PBA | Epithelial Cells | 65% |
Synthetic Applications
In synthetic chemistry, this compound serves as a building block for developing more complex molecules. Its structural features allow it to participate in various chemical reactions, making it useful for synthesizing pharmaceuticals and other biologically active compounds .
Mechanism of Action
The mechanism of action of 4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with target proteins, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Carboxamide Derivatives ()
Compounds such as 2-{[2-(cyclohexylcarbamoyl) benzoyl] amino}-4-(methylsulfanyl) butanoic acid (2CA4MBA) and 2-Benzamido acetic acid 2-cyclohexyl carboxamide (2BA2C) share a carboxamide-functionalized amino acid backbone. Key differences include:
- Substituent Groups: The target compound features a phenyl-propenyl-acetylamino side chain, whereas 2CA4MBA has a methylsulfanyl group and a cyclohexylcarbamoyl-benzoyl moiety.
- Reactivity : The α,β-unsaturated ketone in the target compound may enhance electrophilic reactivity compared to the thioether (methylsulfanyl) group in 2CA4MBA.
- Biological Implications : Methylsulfanyl groups (as in 2CA4MBA) are associated with antioxidant properties, while the phenyl group in the target compound may improve lipid membrane penetration due to increased hydrophobicity.
Table 1: Structural and Functional Comparison
Methionine-Derived Impurities ()
Pharmaceutical impurities like (2RS)-2-(Acetylamino)-4-(methylsulfanyl)butanoic acid (N-Acetyl-DL-methionine) and its enantiomers share the acetylamino-butanoic acid core with the target compound. Critical distinctions include:
- Side Chain Variation : The target compound substitutes the methylsulfanyl group (in N-Acetyl-DL-methionine) with a phenyl-propenyl group, significantly altering lipophilicity (LogP: ~2.47 for phenyl vs. ~-1.5 for methylsulfanyl).
- Regulatory Status : N-Acetyl-L-Methionine (CAS 65-82-7) is a well-characterized impurity in pharmaceuticals, whereas the target compound lacks documented regulatory data .
Phenyl-Substituted Butanoic Acid Analog ()
3-amino-4-oxo-4-(1-phenylbutan-2-ylamino)butanoic acid (CAS 25352-50-5) shares a phenyl-substituted butanoic acid framework but differs in side-chain architecture:
- Branching and Length: The target compound’s propenyl group introduces rigidity and conjugation, while the phenylbutan-2-ylamino group in the analog provides a longer, flexible chain.
- Physicochemical Properties : The analog has a molecular weight of 264.32 g/mol and LogP of 2.47, comparable to the target compound’s estimated LogP (~2.5–3.0). Both exhibit moderate hydrophobicity, favoring blood-brain barrier penetration .
Research Findings and Implications
- Structural Flexibility vs. Reactivity : The phenyl-propenyl group in the target compound may confer enhanced binding to aromatic residue-rich enzyme pockets compared to methylsulfanyl or carboxamide derivatives.
- Synthetic Challenges : The α,β-unsaturated ketone in the target compound could pose stability issues under acidic conditions, unlike the more stable N-acetylated methionine derivatives .
Biological Activity
4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid, also known by its CAS number 172798-49-1, is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy against various diseases, and related case studies.
The compound has the following chemical properties:
- Molecular Formula : C15H18N2O4
- Molecular Weight : 290.31 g/mol
- CAS Number : 172798-49-1
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in cellular processes.
Peptidylglycine Alpha-Amidating Monooxygenase Inhibition
Research indicates that this compound acts as an inhibitor of peptidylglycine alpha-amidating monooxygenase (PAM), which is crucial for the amidation of peptide hormones. Inhibition of PAM can lead to altered levels of biologically active peptides, impacting various physiological processes including inflammation and tumor growth .
Antitumor Activity
Studies have shown that compounds structurally related to this compound exhibit significant antitumor properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects. Notably, amidation inhibitors like 4-phenyl-3-butenoic acid (PBA), closely related to our compound, have shown efficacy in inhibiting the growth of ras-mutated epithelial and lung carcinoma cells .
Anti-inflammatory Effects
The compound has also been associated with anti-inflammatory properties. By inhibiting histone deacetylases (HDACs), it can increase acetylation levels of histones, leading to altered gene expression that may reduce inflammation . This mechanism suggests potential applications in treating inflammatory diseases.
Study on Antitumor Efficacy
A study published in Molecules examined the effects of similar compounds on cancer cell lines. The results indicated that these compounds inhibited cell proliferation in a dose-dependent manner. The IC50 values for related compounds were significantly lower than those for conventional chemotherapeutics, suggesting a promising avenue for further research into their antitumor efficacy .
Inhibition of Histone Deacetylases
Another study focused on the inhibition of HDACs by related compounds. The findings revealed that these compounds could effectively inhibit HDAC enzymes at micromolar concentrations, leading to increased histone acetylation and subsequent changes in gene expression associated with tumor suppression .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 4-PBA | 1004000-20-9 | Antitumor, Anti-inflammatory | ~30 |
| AOPHA-Me | 172798-49-1 | HDAC Inhibition | ~1 |
| SAHA | 149647-78-9 | HDAC Inhibition | ~0.5 |
Q & A
Q. What are the key structural features of 4-((2-(Acetylamino)-1-oxo-3-phenyl-2-propenyl)amino)butanoic acid that influence its reactivity and biological activity?
Methodological Answer: The compound’s reactivity and bioactivity are dictated by its acetylated enamine core, phenyl group, and carboxylic acid terminus. The acetyl group stabilizes the enamine moiety via resonance, enhancing electrophilicity for nucleophilic interactions. The phenyl group contributes to hydrophobic interactions in biological systems, while the carboxylic acid enables pH-dependent solubility and hydrogen bonding. To validate these effects, researchers should:
- Perform density functional theory (DFT) calculations to map electron distribution and reactive sites .
- Compare activity data with structurally similar derivatives (e.g., chromen-based analogs) to isolate functional group contributions .
- Use HPLC-MS to track reaction intermediates during functional group modifications .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?
Methodological Answer: A multi-technique approach ensures accurate characterization:
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR): Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetyl group) .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight and fragmentation patterns .
- Reverse-Phase HPLC: Monitors purity and isolates intermediates using gradient elution (e.g., C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational methods and reaction path search algorithms optimize the synthesis of this compound?
Methodological Answer: ICReDD’s integrated computational-experimental framework reduces trial-and-error synthesis :
Use quantum chemical calculations (e.g., Gaussian or ORCA) to model reaction pathways and identify transition states.
Apply artificial neural networks (ANNs) to predict optimal solvents, catalysts, and temperatures (Table 1).
Validate predictions via small-scale experiments (e.g., 0.1 mmol reactions) and refine parameters iteratively.
Q. Table 1: Computational Predictions vs. Experimental Yields
| Parameter | Predicted Optimal Range | Experimental Yield (%) |
|---|---|---|
| Solvent (DMF) | 10–20% v/v | 78 ± 3 |
| Catalyst (Pd/C) | 5 mol% | 82 ± 2 |
| Temperature (°C) | 80–90 | 85 ± 1 |
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer: Contradictions often arise from variability in assay conditions or structural impurities. To address this:
- Conduct meta-analysis of published data, controlling for variables like cell line, pH, and purity thresholds .
- Use structure-activity relationship (SAR) studies to test derivatives with systematic modifications (e.g., replacing the phenyl group with halogenated analogs) .
- Employ synchrotron X-ray crystallography to verify binding modes in target enzymes, ensuring activity correlates with structural interactions .
Q. What experimental design strategies minimize resource use while maximizing data robustness for synthesis optimization?
Methodological Answer: Design of Experiments (DoE) methodologies, such as Box-Behnken or central composite designs , systematically explore multiple variables (e.g., temperature, catalyst loading, reaction time) with minimal runs :
Define critical parameters via preliminary screening (e.g., Plackett-Burman design).
Optimize using response surface methodology (RSM) to model nonlinear relationships.
Validate with triplicate runs at predicted optimal conditions.
Example Application:
For a 3-variable system (temperature, catalyst, solvent ratio), a 15-run DoE reduces experiments by 40% compared to one-factor-at-a-time approaches .
Q. How can researchers integrate theoretical frameworks to guide mechanistic studies of this compound’s reactivity?
Methodological Answer:
- Apply Marcus theory to electron-transfer steps in oxidation/reduction reactions .
- Use molecular dynamics (MD) simulations to model solvent effects on reaction kinetics (e.g., polar aprotic vs. protic solvents) .
- Cross-reference computational intermediates with in situ FTIR or Raman spectroscopy data to validate proposed mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
